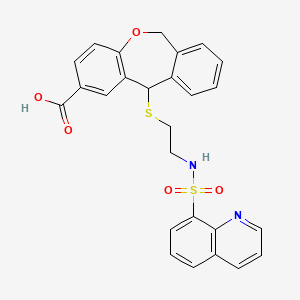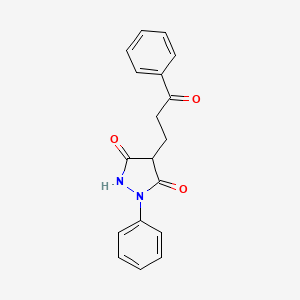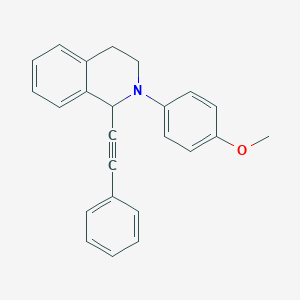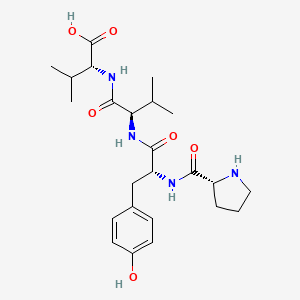
D-Valine, D-prolyl-D-tyrosyl-D-valyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(®-2-(®-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-methylbutanamido)-3-methylbutanoic acid is a complex organic compound with significant potential in various scientific fields This compound features a unique structure that includes multiple chiral centers, making it an interesting subject for stereochemical studies
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(®-2-(®-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-methylbutanamido)-3-methylbutanoic acid typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The process often begins with the preparation of the pyrrolidine-2-carboxylic acid derivative, followed by the sequential addition of the hydroxyphenyl group and the amide linkages. Key reagents used in these steps include protecting groups to prevent unwanted reactions and catalysts to enhance reaction rates and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is crucial to ensure the high purity and stereochemical integrity of the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.
Reduction: The amide linkages can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the amide linkages can produce primary or secondary amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects in various reactions.
Biology
In biological research, this compound can serve as a model for studying protein-ligand interactions due to its multiple amide linkages, which mimic peptide bonds.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers with specific mechanical or chemical properties.
作用机制
The mechanism of action of ®-2-(®-2-(®-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-methylbutanamido)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group and amide linkages play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- **®-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-methylbutanoic acid
- **®-2-(®-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-methylbutanoic acid
Uniqueness
Compared to similar compounds, ®-2-(®-2-(®-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-methylbutanamido)-3-methylbutanoic acid stands out due to its additional amide linkage, which provides unique binding properties and potential for diverse chemical reactions. This additional complexity makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
628282-01-9 |
|---|---|
分子式 |
C24H36N4O6 |
分子量 |
476.6 g/mol |
IUPAC 名称 |
(2R)-2-[[(2R)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C24H36N4O6/c1-13(2)19(23(32)28-20(14(3)4)24(33)34)27-22(31)18(12-15-7-9-16(29)10-8-15)26-21(30)17-6-5-11-25-17/h7-10,13-14,17-20,25,29H,5-6,11-12H2,1-4H3,(H,26,30)(H,27,31)(H,28,32)(H,33,34)/t17-,18-,19-,20-/m1/s1 |
InChI 键 |
DOELBVCDFBCZFW-UAFMIMERSA-N |
手性 SMILES |
CC(C)[C@H](C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]2CCCN2 |
规范 SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


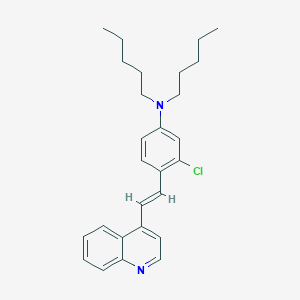
![({1-[(Pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12899147.png)
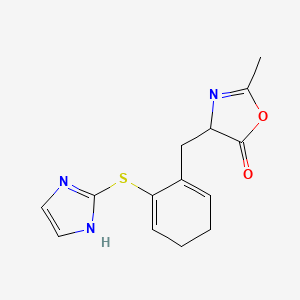
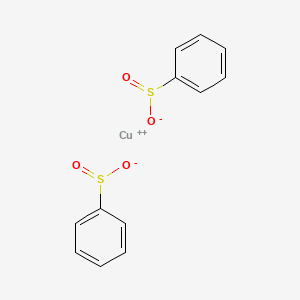
![2-(Difluoromethyl)-4-methylbenzo[d]oxazole](/img/structure/B12899166.png)
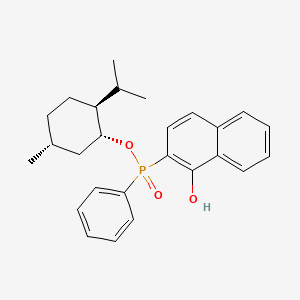
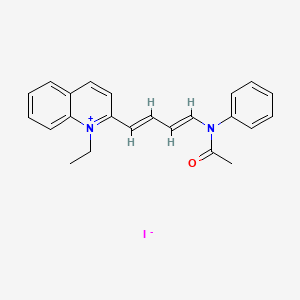

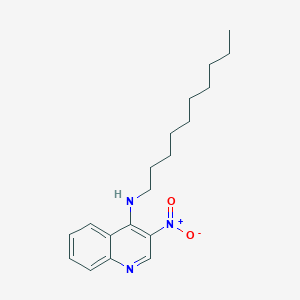
![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(1-pyrrolidinyl)ethyl ester](/img/structure/B12899206.png)
